TAS-303 - 1449371-87-2

TAS-303

Catalog Number: EVT-283484
CAS Number: 1449371-87-2
Molecular Formula: C22H27NO3
Molecular Weight: 360.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
TAS-303 is a selective norepinephrine reuptake inhibitor which displays significant norepinephrine transporter (NET) inhibitory activity toward serotonin or dopamine transporters. Radioligand-binding studies showed that TAS-303 selectively and potently inhibited [3H]norepinephrine binding to the human NET.
Synthesis Analysis

The synthesis of TAS-303 involves a multi-step chemical process. The specific method has been outlined in previous publications, emphasizing the use of various chemical reagents and conditions to achieve the desired compound structure. The synthesis typically includes the formation of key intermediates followed by coupling reactions that lead to the final product, TAS-303 hydrochloride. The detailed synthetic pathway is crucial for ensuring high purity and yield of the compound, which is essential for subsequent pharmacological evaluations .

Molecular Structure Analysis

TAS-303's molecular structure can be represented as follows:

  • Chemical Formula: C20_{20}H26_{26}ClN1_{1}O2_{2}
  • Molecular Weight: Approximately 343.89 g/mol

The compound features a piperidine ring and two phenyl groups, contributing to its pharmacological properties. The structural data indicates that TAS-303 has a unique arrangement that allows for selective binding to the norepinephrine transporter, enhancing its therapeutic potential for treating conditions like stress urinary incontinence .

Chemical Reactions Analysis

TAS-303 undergoes various chemical reactions that are primarily characterized by its interaction with neurotransmitter transporters. In vitro studies have demonstrated that TAS-303 effectively inhibits the uptake of norepinephrine in neuronal cells. The binding affinity of TAS-303 for the norepinephrine transporter was evaluated using radioligand binding assays, which confirmed its selective inhibitory action compared to other neurotransmitter transporters .

Mechanism of Action

The mechanism of action of TAS-303 involves its selective inhibition of norepinephrine reuptake in the central nervous system and peripheral tissues. By blocking the norepinephrine transporter, TAS-303 increases the availability of norepinephrine in synaptic clefts, which enhances urethral pressure and may improve bladder control in patients with stress urinary incontinence. This action is supported by preclinical studies showing dose-dependent increases in basal urethral pressure in animal models .

Physical and Chemical Properties Analysis

TAS-303 exhibits several notable physical and chemical properties:

  • Appearance: White to off-white crystalline powder
  • Solubility: Soluble in water and organic solvents
  • Stability: Stable under standard laboratory conditions but requires protection from light and moisture.

These properties are essential for formulating TAS-303 into a viable therapeutic agent, ensuring adequate bioavailability and stability during storage and administration .

Applications

TAS-303 is primarily being investigated for its therapeutic applications in treating stress urinary incontinence, particularly in female patients. Clinical trials have demonstrated its efficacy in reducing urinary incontinence episodes while maintaining a favorable safety profile compared to placebo treatments. The compound's selective action on norepinephrine transporters makes it a promising candidate for further development as a treatment option for this condition .

Introduction to Stress Urinary Incontinence (SUI) and Therapeutic Challenges

Stress urinary incontinence (SUI) represents a prevalent and debilitating urological condition characterized by involuntary urine leakage during physical activities that increase intra-abdominal pressure, such as coughing, sneezing, or exertion [1] [4]. This condition disproportionately affects women, with epidemiological studies indicating that approximately 25% of women experience pure SUI, while over 60% encounter some form of urinary incontinence during their lifetime [2] [4]. The socioeconomic burden is substantial, with annual management costs in the United States exceeding $13 billion and profound impacts on quality of life, including social withdrawal, psychological distress, and sexual dysfunction [1] [4] [10]. Despite its prevalence, therapeutic management remains challenging due to the complex pathophysiology and limitations of existing interventions.

Pathophysiology of SUI: Urethral Hypermobility and Intrinsic Sphincter Deficiency

The pathophysiology of SUI primarily involves two interrelated mechanisms that compromise urethral closure function: urethral hypermobility and intrinsic sphincter deficiency (ISD). These mechanisms frequently coexist, creating a multifactorial etiology that complicates treatment approaches [1] .

  • Urethral Hypermobility: This condition arises from inadequate support of the bladder neck and urethra due to weakening or damage to pelvic floor musculature and connective tissues. Key contributing factors include pregnancy, vaginal childbirth, menopause, obesity, and prior pelvic surgeries. The loss of anatomical positioning prevents effective pressure transmission to the urethra during increased abdominal pressure, leading to urine leakage. Diagnostic assessment through Q-tip tests and ultrasound imaging reveals that urethral hypermobility affects over 90% of women with pure SUI [1] [4] .

  • Intrinsic Sphincter Deficiency (ISD): ISD involves impaired function of the internal and external urethral sphincters due to neuromuscular damage, reduced vascular perfusion, or atrophy of periurethral tissues. This deficiency manifests as reduced maximum urethral closure pressure (MUCP), measured urodynamically below 20 cmH₂O. ISD commonly results from pelvic radiation, neurological disorders, aging, or surgical trauma, particularly following prostatectomy in men. Unlike hypermobility, ISD often presents with severe leakage independent of physical exertion [1] [4] .

The extracellular matrix degradation within urethral supportive tissues further compounds these mechanisms. Increased breakdown of collagen and elastin, particularly during menopause and aging, reduces tissue elasticity and supportive capacity. Emerging evidence also suggests biochemical contributors, including heavy metal exposure (cadmium, lead) and dyslipidemia, which correlate with compromised urethral integrity [2] [7].

Table 1: Pathophysiological Mechanisms in Stress Urinary Incontinence

MechanismPrimary DefectKey Contributing FactorsUrodynamic Findings
Urethral HypermobilityLoss of anatomical supportPregnancy, vaginal delivery, menopause, pelvic surgeryNormal MUCP, positive stress test
Intrinsic Sphincter DeficiencyImpaired sphincter contractilityRadiation, neuropathy, aging, prostatectomyLow MUCP (<20 cmH₂O), low ALPP (<60 cmH₂O)

Limitations of Current Treatment Modalities: Surgical Interventions and Pharmacological Gaps

Current SUI treatments exhibit significant limitations in efficacy, safety, and patient adherence, creating substantial therapeutic gaps.

Surgical Interventions: Midurethral slings—particularly tension-free vaginal tape (TVT) and transobturator tape (TOT)—represent first-line surgical options. While effective, they carry considerable risks:

  • TVT procedures demonstrate a 17.6% intraoperative complication rate, including bladder perforation (2.94%) and retropubic hematoma, often requiring reintervention [5].
  • TOT procedures exhibit lower acute complications (1.41%) but higher long-term recurrence rates (3.7% vs. 0% for TVT) [5].
  • Mesh-related complications include erosion, chronic pain, and sexual dysfunction, leading to restricted use in many countries. Non-mesh techniques like colposuspension have resurged but lack robust long-term data [4] [5].

Pharmacological Options face even greater limitations:

  • Duloxetine, the only widely studied pharmacotherapy (approved in Europe), inhibits serotonin-norepinephrine reuptake to enhance urethral sphincter contractility via central actions in Onuf's nucleus. Clinical trials demonstrate approximately 50% reduction in incontinence episodes. However, 71% of patients experience adverse effects—predominantly nausea, dizziness, and fatigue—leading to a 17% discontinuation rate [1] [7].
  • Off-label alternatives like α-adrenergic agonists (e.g., topical PSD503) show modest efficacy but carry risks of orthostatic hypotension and lack regulatory approval. Vaginal estriol improves subjective symptoms in postmenopausal women but lacks objective urodynamic evidence [7].
  • Therapeutic gaps persist for patients with mixed incontinence, contraindications to surgery, or intolerance to CNS side effects, highlighting the unmet need for peripherally acting agents [1] [6] [7].

Table 2: Limitations of Current SUI Therapies

Therapy TypeRepresentative OptionsEfficacy LimitationsSafety/Adherence Concerns
SurgicalTVT slingLow recurrence (0%)17.6% intraoperative complications
TOT sling3.7% recurrenceHigher long-term failure
PharmacologicalDuloxetine~50% symptom reduction71% AE rate, 17% discontinuation
α-Adrenergic agonistsSymptom improvement onlyOrthostatic hypotension risk

Rationale for Novel Pharmacological Targets in SUI Management

The limitations of existing therapies underscore the need for mechanistically distinct pharmacological agents. TAS-303 emerges as a promising candidate by targeting peripheral urethral closure mechanisms without central nervous system (CNS) involvement. Its development is founded on several key pharmacological rationales:

  • Peripheral Selectivity: Unlike duloxetine, TAS-303 acts as a highly selective norepinephrine reuptake inhibitor (NRI) with minimal affinity for serotonin transporters (SERT) or dopamine transporters (DAT). This specificity confines activity to the urethral sphincter, where norepinephrine enhances rhosphincter contractility via α1-adrenergic receptors [1] [3] [6]. Precompetitive studies demonstrate its 300-fold selectivity for NET over SERT, explaining its lack of serotonin-related side effects [1] [9].

  • Urethrotonic Effects: Preclinical investigations established TAS-303's dose-dependent enhancement of urethral closure pressure and leak point pressure in rat models. Oral administration (18 mg/kg) increased plasma norepinephrine by 120% without altering epinephrine, dopamine, or serotonin concentrations. Crucially, even maximal doses (100 mg/kg) did not reduce immobility time in forced swimming tests, indicating absent CNS effects at therapeutically relevant concentrations [1] [3].

  • Clinical Translation: A phase II trial involving 231 women with SUI demonstrated a 57.7% reduction in incontinence episode frequency with TAS-303 (18 mg/day) versus 46.9% with placebo (p=0.036). Subgroup analyses revealed enhanced efficacy in patients aged ≥60 years and those with ≥2 daily episodes. Unlike duloxetine, TAS-303 exhibited an adverse event rate comparable to placebo (3.4%) and zero discontinuations due to side effects [1] [6].

  • Therapeutic Positioning: TAS-303 addresses intrinsic sphincter deficiency—a component poorly managed by sling surgeries targeting hypermobility. Its rapid onset (effects within 4 weeks) offers potential synergy with pelvic floor muscle training (PFMT), which typically requires 12 weeks for benefit. This pharmacological approach could serve as bridge therapy for surgical candidates or definitive treatment for medically complex patients [1] [6] [7].

Table 3: Comparative Pharmacology of TAS-303 and Duloxetine

ParameterTAS-303Duloxetine
MechanismSelective peripheral NRISNRI (central/peripheral)
Primary TargetUrethral α1-adrenoceptorsOnuf's nucleus (S2-S3)
SUI Episode Reduction57.7% (P<0.05 vs placebo)~50%
Adverse Event Rate3.4% (placebo-like)71%
Discontinuation Rate0%17%
Therapeutic AdvantageTargets ISD without CNS effectsLimited by tolerability issues

Properties

CAS Number

1449371-87-2

Product Name

TAS-303

IUPAC Name

piperidin-4-yl 2-(1,1,2,2,3,3,3-heptadeuteriopropoxy)-2,2-diphenylacetate

Molecular Formula

C22H27NO3

Molecular Weight

360.5 g/mol

InChI

InChI=1S/C22H27NO3/c1-2-17-25-22(18-9-5-3-6-10-18,19-11-7-4-8-12-19)21(24)26-20-13-15-23-16-14-20/h3-12,20,23H,2,13-17H2,1H3/i1D3,2D2,17D2

InChI Key

FMRVAGKPRZLTRG-KORWVGAPSA-N

SMILES

O=C(OC1CCNCC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]

Solubility

Soluble in DMSO

Synonyms

TAS 303; TAS303; TAS-303

Canonical SMILES

CCCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OC3CCNCC3

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])OC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OC3CCNCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.